molecular formula C8H19N2O7PS B14194835 dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid CAS No. 920537-20-8

dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid

Cat. No.: B14194835
CAS No.: 920537-20-8
M. Wt: 318.29 g/mol
InChI Key: XHXCHGWUEXUZEX-UHFFFAOYSA-N
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Description

The compound dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is a zwitterionic sulfonic acid derivative with a dihydrogen phosphate counterion. Its structure combines a 1-methylimidazolium ring linked to a butane sulfonic acid moiety, stabilized by phosphate ions. Such compounds are of interest in catalysis, biochemistry, and materials science due to their dual acidic and ionic functionalities.

Properties

CAS No.

920537-20-8

Molecular Formula

C8H19N2O7PS

Molecular Weight

318.29 g/mol

IUPAC Name

dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid

InChI

InChI=1S/C8H16N2O3S.H3O4P/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-5(2,3)4/h5-6H,2-4,7-8H2,1H3,(H,11,12,13);(H3,1,2,3,4)

InChI Key

XHXCHGWUEXUZEX-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)CCCCS(=O)(=O)O.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid typically involves the following steps:

    Formation of the Imidazolium Ring: The imidazolium ring is synthesized by reacting 1-methylimidazole with an appropriate alkylating agent.

    Attachment of the Sulfonic Acid Group: The sulfonic acid group is introduced by reacting the imidazolium compound with a sulfonating agent such as chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the sulfonation and phosphorylation reactions.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities.

Chemical Reactions Analysis

Acid-Base Reactions and Buffer Functionality

The compound acts as a zwitterionic buffer, leveraging both sulfonic acid (SO3H-\text{SO}_3\text{H}
) and phosphate (PO4H2-\text{PO}_4\text{H}_2
) groups. It stabilizes pH through proton exchange:

Reaction Type Conditions Protonation States Buffering Range
Sulfonic acid deprotonationpH > 2.5SO3HSO3+H+-\text{SO}_3\text{H}\rightarrow -\text{SO}_3^-+\text{H}^+
pH 1.5–3.5
Phosphate dissociationpH 6.5–7.5PO4H2PO4H+H+-\text{PO}_4\text{H}_2\rightleftharpoons -\text{PO}_4\text{H}^-+\text{H}^+
pH 6.0–8.0

Key Findings :

  • Maintains buffering capacity in biochemical assays (e.g., enzyme kinetics) by balancing proton transfer between SO3H-\text{SO}_3\text{H}
    and PO4H2-\text{PO}_4\text{H}_2
    groups.

  • Exhibits a dual pKa profile: pKa1=2.8pK_{a1}=2.8
    (sulfonic acid) and pKa2=6.9pK_{a2}=6.9
    (phosphate).

Nucleophilic Substitution Reactions

The sulfonate group (SO3-\text{SO}_3^-
) participates in nucleophilic substitutions, particularly in esterification and phosphorylation:

Esterification

Reactants Catalyst Products Yield Reference
Ethanol + Acetic anhydrideNoneEthyl acetate + Sulfonic acid byproduct78%

Mechanism :
SO3H-\text{SO}_3\text{H}
protonates the carbonyl oxygen of acetic anhydride, enhancing electrophilicity for nucleophilic attack by ethanol.

Phosphorylation

Reactants Conditions Products Yield
Adenosine + ATPpH 7.0, 25°CAdenosine monophosphate (AMP)65%

Role :
The phosphate group facilitates phosphorylation via a two-step mechanism:

  • ATP binds to the imidazolium ring via electrostatic interactions.

  • Nucleophilic attack by adenosine’s hydroxyl group on the γ-phosphate of ATP .

Knoevenagel Condensation

Substrates Reaction Conditions Product Catalytic Efficiency
1-Ethylindoline-2,3-dione + Malononitrile80°C, 4 hSpiroindoline-3,4′-pyran92% conversion

Mechanism :

  • Protonation of the carbonyl group in 1-ethylindoline-2,3-dione activates it for nucleophilic attack by malononitrile .

  • The sulfonic acid group stabilizes intermediates via hydrogen bonding .

Ionic Interactions and Stabilization

The imidazolium cation forms ion pairs with anions (e.g., HSO4\text{HSO}_4^-
), influencing solubility and reactivity:

Anion Interaction Energy (kJ/mol) Solubility in Water (g/L)
HSO4\text{HSO}_4^-
-21548.7
Cl\text{Cl}^-
text
| -178 | 32.1 |

Applications :

  • Enhances solubility of hydrophobic drugs in aqueous media .

  • Stabilizes transition states in Suzuki-Miyaura cross-coupling reactions .

Oxidation-Reduction Reactions

The imidazolium core undergoes reversible redox transitions under electrochemical conditions:

Electrode Potential (V vs. Ag/AgCl) Reaction
Glassy carbon+1.2Imidazolium \rightarrow
Imidazolyl radical

Findings :

  • Cyclic voltammetry shows a quasi-reversible redox peak at +1.2 V .

  • Radical intermediates are stabilized by resonance within the conjugated imidazolium system .

Thermal Decomposition

At elevated temperatures, the compound decomposes via cleavage of sulfonic acid and phosphate groups:

Temperature Decomposition Pathway Byproducts
200°CSO3HSO2+H2O-\text{SO}_3\text{H}\rightarrow \text{SO}_2+\text{H}_2\text{O}
Sulfur dioxide, Phosphoric acid
300°CImidazolium ring fragmentationAmmonia, Carbon oxides

TGA Data :

  • 10% weight loss at 185°C (loss of water).

  • 50% weight loss at 295°C (sulfonic acid decomposition) .

Scientific Research Applications

Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biochemical effects.

    Modulate Receptor Function: By interacting with cell surface receptors, it can modulate signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Hydrogen Sulfate;3-(1-Methyl-1,2-Dihydroimidazol-1-Ium-3-Yl)Propane-1-Sulfonic Acid

  • Structure : Differs by a shorter propane chain (vs. butane) and a hydrogen sulfate counterion (vs. dihydrogen phosphate).
  • Properties : Higher solubility in polar solvents due to the shorter alkyl chain and stronger acidity from the sulfate group. Industrial-grade purity (99%) is reported, suggesting stability in bulk applications .
  • Applications : Used in biochemical and pharmaceutical intermediates, highlighting the role of sulfonic acid groups in enhancing solubility and ionic interactions.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • Structure : Aromatic disulfonate with potassium counterions, lacking the imidazolium moiety.
  • Properties: High thermal stability due to aromaticity and dual sulfonate groups.
  • Applications : Primarily employed in dye intermediates and surfactants, emphasizing the versatility of sulfonate salts in industrial chemistry.

Functional Comparison: Catalytic Efficiency

For example:

  • Phosphoric Acid Catalysts : Achieve >90% isolated yields in benzimidazole synthesis under optimized conditions (Table 4, ).
  • Hypothetical Comparison : The dihydrogen phosphate counterion in the target compound may enhance proton transfer in acid-catalyzed reactions, similar to homogeneous phosphoric acid catalysts. However, the bulky imidazolium-sulfonic acid moiety could reduce reaction rates compared to simpler phosphate salts.

Physicochemical Properties

Property Target Compound (Dihydrogen Phosphate) Hydrogen Sulfate Analog Dipotassium Disulphonate
Chain Length Butane Propane N/A (Aromatic)
Counterion Dihydrogen Phosphate Hydrogen Sulfate Dipotassium
Solubility Moderate (polar solvents) High High (aqueous)
Thermal Stability Likely moderate High (industrial grade) Very high
Applications Catalysis, ionic liquids Biochemical intermediates Dyes, surfactants

Biological Activity

Dihydrogen phosphate; 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid, commonly referred to as an imidazolium-based ionic liquid (IL), has gained attention in recent years due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with proteins, catalytic properties, and potential therapeutic applications.

The compound is characterized by a sulfonic acid group and a dihydrogen phosphate moiety, which contribute to its solubility and reactivity. The imidazolium cation structure allows for specific interactions with biomolecules, making it a subject of interest in protein stabilization and enzymatic activity enhancement.

Protein Interaction and Stabilization

Research indicates that imidazolium-based ILs can significantly influence protein stability and activity. The interactions between ILs and proteins are highly dependent on the ionic liquid's structure. For instance, studies have shown that the presence of dihydrogen phosphate in the ionic liquid enhances the solubility of proteins while maintaining their structural integrity. This is particularly relevant in applications requiring protein purification and stabilization under extreme conditions (e.g., high temperatures or organic solvents) .

Table 1: Effects of Dihydrogen Phosphate ILs on Protein Stability

Ionic Liquid StructureEffect on Protein StabilityReference
Imidazolium-based with dihydrogen phosphateEnhanced stability at elevated temperatures
Imidazolium-based without phosphateReduced stability compared to phosphate variants

Catalytic Activity

The compound also exhibits catalytic properties that can be harnessed in organic synthesis. Its acidic nature allows it to act as a catalyst in various reactions, including esterification and transesterification processes. The high density of acidic sites provided by the sulfonic acid group enhances its effectiveness as a catalyst .

Case Study: Biodiesel Production
A study demonstrated the use of this ionic liquid as a catalyst in the green synthesis of biodiesel from triglycerides. The reaction showed improved yields compared to traditional catalysts, highlighting the potential of this compound in sustainable chemical processes .

Enzymatic Activity Enhancement

In vitro studies have shown that the presence of dihydrogen phosphate; 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid can enhance enzymatic reactions by stabilizing enzyme conformations. This stabilization leads to increased reaction rates and improved product yields. For example, lipase activity was reported to increase significantly when using this IL as a co-solvent .

Table 2: Enzymatic Activity Comparison

Enzyme TypeReaction MediumActivity (Relative Increase)Reference
LipaseAqueous solution with IL+35%
ProteaseOrganic solvent with IL+50%

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